1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione
Overview
Description
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is an organic compound known for its unique chemical structure and properties It is a derivative of hydroxyacetophenone and is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to a propanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione typically involves the following steps:
Acetylation of Substituted Phenol: The process begins with the acetylation of a properly substituted phenol to form an acetophenone derivative.
Fries Migration: The acetophenone derivative undergoes Fries migration to yield a substituted acetophenone.
Aldol Condensation: The substituted acetophenone is then treated with an aromatic aldehyde in the presence of a base to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization, often using hydrazine hydrate, to form the final product, this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
- 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one
- 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione
Uniqueness
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-8,19H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOUEBNIOPXNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5067-23-2 | |
Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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